molecular formula C19H22N2O B2354506 (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-72-4

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B2354506
CAS RN: 853752-72-4
M. Wt: 294.398
InChI Key: OBTVFLPMVPSQLS-UHFFFAOYSA-N
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Description

“(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the empirical formula C11H12N2O . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years . The bonds constructed during the formation of the imidazole are crucial, and methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules . The structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Scientific Research Applications

Natural Product Synthesis

The compound belongs to the class of imidazolones, which are an important scaffold for a variety of applications, including the total synthesis of natural products . They have been used in the synthesis of a range of imidazol-4-one containing natural products .

Medicinal Chemistry

Imidazol-4-ones, to which this compound belongs, are utilized for a large range of applications in medicinal chemistry . They are found in a vast assortment of fields, including the synthesis of heterocycles for their application as a new class of novel proteasome modulators .

Agriculture

Imidazol-4-ones are also used in agriculture . While the specific applications of this compound in agriculture are not mentioned, it’s plausible that it could be used in the development of new agrochemicals given the wide use of imidazol-4-ones in this field .

Pharmaceutical Testing

The compound is available for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Biological Potential of Indole Derivatives

The compound is an indole derivative, and indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antiviral Activity

Indole derivatives have shown antiviral activity . While the specific antiviral activity of this compound is not mentioned, it’s plausible that it could have potential antiviral applications given the antiviral activity of indole derivatives .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol”, it has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Future Directions

The future directions for the research and application of imidazole derivatives are promising. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22/h4-11,14,22H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVFLPMVPSQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol

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